[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol
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Overview
Description
[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid . The reaction is carried out in the presence of N,N’-carbonyldiimidazole (CDI) to yield the desired imidazo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction conditions to maximize yield and purity, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the imidazo[4,5-b]pyridine core.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents at various positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Substitution: Nucleophilic substitution reactions often involve the use of halogenated derivatives and phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield hydroxylated derivatives .
Scientific Research Applications
[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- [3-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl]methoxyacetic acid
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 1-Methylimidazo[4,5-b]pyridine derivatives
Uniqueness
[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropylmethyl group and hydroxyl functionality contribute to its unique properties compared to other imidazo[4,5-b]pyridine derivatives.
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridin-7-yl]methanol |
InChI |
InChI=1S/C11H13N3O/c15-6-8-3-4-12-11-10(8)13-9(14-11)5-7-1-2-7/h3-4,7,15H,1-2,5-6H2,(H,12,13,14) |
InChI Key |
WCWXYTKGOFGUDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC3=NC=CC(=C3N2)CO |
Origin of Product |
United States |
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